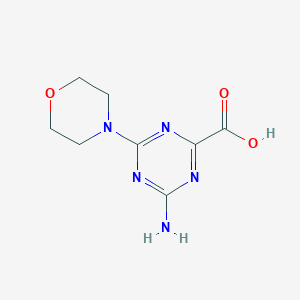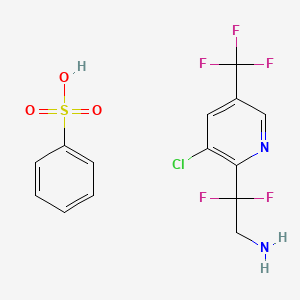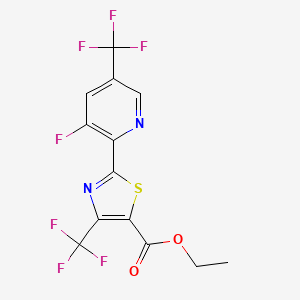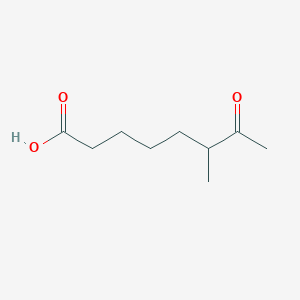
6-Methyl-7-oxooctanoic acid
Vue d'ensemble
Description
6-Methyl-7-oxooctanoic acid, also known as Pinacolborane Impurity 29, is a chemical compound with the molecular formula C9H16O3 . It has a molecular weight of 172.22 .
Synthesis Analysis
The synthesis of 6-Methyl-7-oxooctanoic acid has been reported in the literature. For instance, it was used as a precursor for the synthesis of novel 3-(4-carboxybutyl)indolenines . Protodeboronation of pinacol boronic esters has also been reported, which could potentially be used in the synthesis of 6-Methyl-7-oxooctanoic acid .Molecular Structure Analysis
The molecular structure of 6-Methyl-7-oxooctanoic acid consists of nine carbon atoms, sixteen hydrogen atoms, and three oxygen atoms . The InChI code for this compound is 1S/C9H16O3/c1-7(8(2)10)5-3-4-6-9(11)12/h7H,3-6H2,1-2H3,(H,11,12) .Chemical Reactions Analysis
6-Methyl-7-oxooctanoic acid has been used in the synthesis of carboxyalkylindolenines . It can also undergo protodeboronation, a reaction that involves the removal of a boron atom from a boronic ester .Physical And Chemical Properties Analysis
6-Methyl-7-oxooctanoic acid is a liquid at room temperature .Applications De Recherche Scientifique
1. Synthesis and Chemical Reactions
6-Methyl-7-oxooctanoic acid is involved in various synthetic processes and chemical reactions. For instance, it has been used in nucleophilic acylation with disodium tetracarbonylferrate, a reaction crucial for the preparation of esterification products like Methyl 7-oxoheptanoate and Methyl 7-oxooctanoate (Finke & Sorrell, 2003). Additionally, it serves as an intermediate in reactions such as the preparation of methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate, an essential compound for prostaglandin synthesis (Babler & Moy, 1979).
2. Radiotracer Synthesis
In the field of medical imaging, 6-Methyl-7-oxooctanoic acid has been utilized in synthesizing radiotracers like 8-cyclopentadienyltricarbonyl 99mTc 8-oxooctanoic acid. This compound is significant for evaluating medium chain fatty acid metabolism in the liver, demonstrating its potential in diagnostic imaging (Lee et al., 2004).
3. Synthesis of Macrolides and Pheromones
This compound is also pivotal in the synthesis of macrolides and pheromones. For instance, it has been used in the synthesis of multifunctional pheromones for the honeybee Apis mellifera, a crucial step in understanding and replicating insect communication mechanisms (Ishmuratov et al., 2004). Moreover, it's involved in the synthesis of whisky lactone, a compound with applications in the food and beverage industry for flavoring (Zhang Junsong, 2012).
4. Studies in Oxidation and Degradation
Research has also delved into the oxidation and degradation processes involving 6-Methyl-7-oxooctanoic acid. The study of its autoxidation products helps in understanding lipid oxidation, a crucial aspect in food science and preservation (Sehat et al., 1998). This research is essential for improving food storage and processing techniques.
5. Exploration in Organic Chemistry
The compound's role extends to broader applications in organic chemistry. For example, it's used in the facile synthesis of esters for research in fatty acid chemistry, demonstrating its versatility in various organic synthesis processes (Ballini & Petrini, 1984).
Safety And Hazards
6-Methyl-7-oxooctanoic acid is classified as a dangerous substance. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Relevant Papers The synthesis of 6-Methyl-7-oxooctanoic acid and its use in the synthesis of carboxyalkylindolenines is discussed in a paper published in the Russian Chemical Bulletin . Another paper discusses the protodeboronation of pinacol boronic esters, which could potentially be used in the synthesis of 6-Methyl-7-oxooctanoic acid .
Propriétés
IUPAC Name |
6-methyl-7-oxooctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-7(8(2)10)5-3-4-6-9(11)12/h7H,3-6H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGUTPGXNJPFOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCC(=O)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-7-oxooctanoic acid | |
CAS RN |
99183-34-3 | |
| Record name | 6-methyl-7-oxooctanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



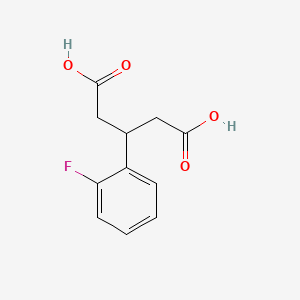
![2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine hydrochloride](/img/structure/B1447968.png)
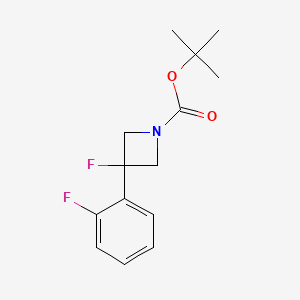
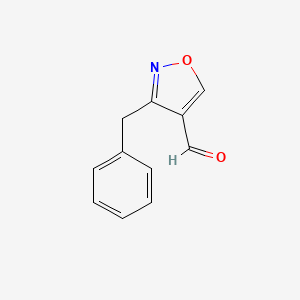
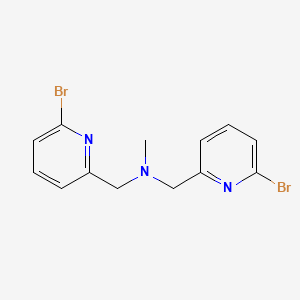
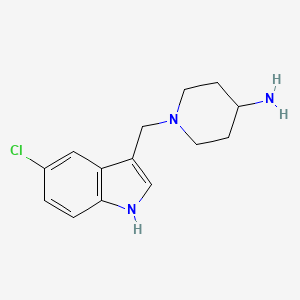


![2-Boc 6-cbz-2,6-diazaspiro[3.3]heptane](/img/structure/B1447980.png)
![(2R)-4-[(2R)-2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]sulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B1447982.png)
